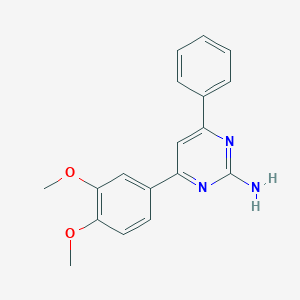

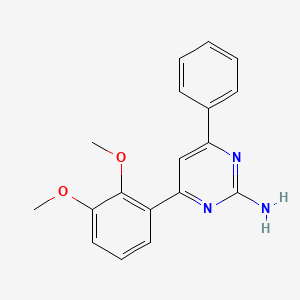

4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

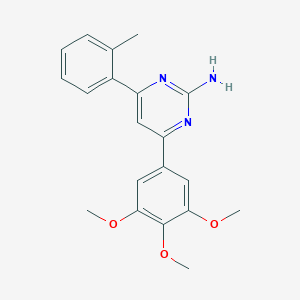

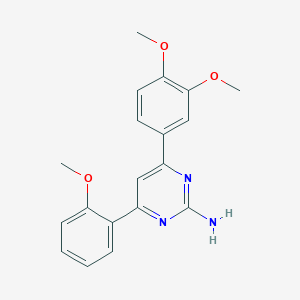

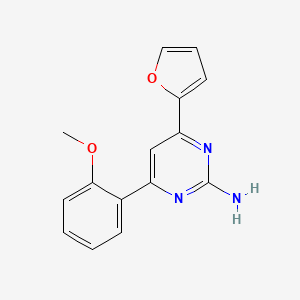

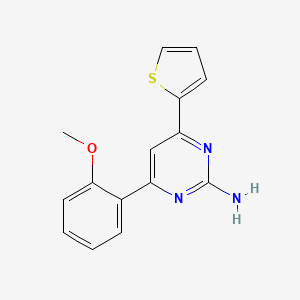

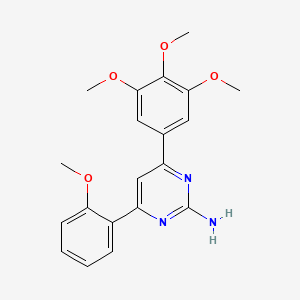

4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, also known as 4-(2,3-dimethoxybenzyl)pyrimidin-2-amine, is a chemical compound that has recently been studied for its potential uses in scientific research. This compound has a unique structure that allows it to interact with various biological systems, making it a promising candidate for drug development and laboratory experiments. In

Scientific Research Applications

Antimicrobial Agents

Compounds with the 2,4-diaminopyrimidine moiety have been evaluated for their potential as antimicrobial agents, particularly against Bacillus anthracis , the bacterium responsible for anthrax . The structure of these compounds, which includes a 2,4-diaminopyrimidine ring, is crucial in the synthesis of antifolate drugs that can inhibit the growth of this pathogen. This is particularly significant given the potential use of B. anthracis as a bioterrorism weapon and the growing problem of antibiotic resistance.

Anticancer Therapeutics

The core structure of 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is similar to that of other heterocyclic compounds that have been synthesized and evaluated as anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer). The ability to form hydrogen bonds with different targets may improve the pharmacokinetics and pharmacological properties of these compounds, making them potential candidates for cancer treatment.

Enzyme Inhibition

The triazole and pyrimidine derivatives are known to interact with enzymes such as aromatase, which is a key enzyme in the biosynthesis of estrogens . Molecular docking studies suggest that these compounds can bind effectively to the active site of aromatase, indicating potential applications in the treatment of hormone-dependent cancers.

Catalysts in Organic Synthesis

Derivatives of 2-(3,4-dimethoxyphenyl)ethanamine, which share a similar structure with the compound , have been used as catalysts in cyclocondensation reactions . These reactions are fundamental in the synthesis of various organic compounds, indicating that 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine could also serve as a catalyst in synthetic chemistry.

Antifolate Drug Research

As part of antifolate drug research, compounds with a 2,4-diaminopyrimidine ring are being studied for their ability to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme that is targeted by antifolate drugs to treat diseases like malaria and certain types of cancer.

Mechanism of Action

Target of Action

The primary target of 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer .

Mode of Action

The compound interacts with AURKA by inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing an accumulation of cells in the G2/M phase . This is due to AURKA’s role in the regulation of mitosis, the process of cell division . The compound’s action also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s ability to inhibit aurka in human colon cancer cells suggests it can be absorbed and distributed to the site of action .

Result of Action

The compound’s action results in reduced clonogenicity, or the ability of cells to form colonies, indicating a decrease in cell proliferation . It also induces caspase-mediated apoptotic cell death, leading to a reduction in the number of cancer cells .

properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-16-10-6-9-13(17(16)23-2)15-11-14(20-18(19)21-15)12-7-4-3-5-8-12/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNXZSPEVQMLBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.